1-(Cyclopent-1-en-1-yl)propan-1-amine

Description

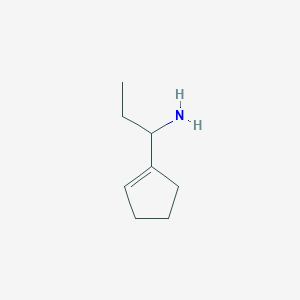

1-(Cyclopent-1-en-1-yl)propan-1-amine is a secondary amine featuring a cyclopentene ring attached to the primary carbon of a propan-1-amine chain.

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)propan-1-amine |

InChI |

InChI=1S/C8H15N/c1-2-8(9)7-5-3-4-6-7/h5,8H,2-4,6,9H2,1H3 |

InChI Key |

WGNLOCFERFXROA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-1-en-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable amine precursor under controlled conditions. For instance, cyclopentene can be reacted with propan-1-amine in the presence of a catalyst to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-1-en-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce more saturated amines.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity : Cycloalkenyl amines (e.g., cyclopentene derivatives) exhibit moderate nucleophilicity, suitable for alkylation or acylation reactions. In contrast, adamantane-based amines show stability under harsh conditions due to their rigid structure .

- Biological Activity : Fluorinated aryl amines (e.g., 1-(2-fluorophenyl)propan-1-amine) are prioritized in drug discovery for their enhanced bioavailability and target binding .

- Synthetic Challenges : Cyclopropane-containing amines require specialized handling due to ring strain, whereas cycloalkenyl analogs offer easier functionalization .

Biological Activity

1-(Cyclopent-1-en-1-yl)propan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a cyclopentene ring, which contributes to its reactivity and biological properties. The amine group is positioned to facilitate interactions with various biological targets.

Biological Activity

Research indicates that compounds related to this compound exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Notably, derivatives of this compound have shown promise in inhibiting viral proteins, which may lead to the development of new antiviral agents.

Antiviral Activity

Studies have demonstrated that derivatives of cyclopentene-containing compounds can inhibit strains of viruses such as H1N1 influenza. The mechanism involves interaction with viral proteins, potentially disrupting their function and preventing viral replication.

Antimicrobial Properties

In vitro studies have revealed that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Interaction : It has been suggested that the compound interacts with cellular receptors, modulating signaling pathways that lead to therapeutic effects.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated inhibition of H1N1 virus replication at low concentrations. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |

| Study C | Cytotoxicity in Cancer Cells | Indicated selective cytotoxic effects on cancer cell lines with minimal effects on normal cells. |

Research Findings

Recent research has highlighted the potential of this compound as a lead compound in drug development:

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable pharmacokinetic properties for this compound, making it a candidate for further development .

- Synergistic Effects : Investigations into combinations with other therapeutic agents have shown enhanced efficacy against resistant bacterial strains, indicating potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.